Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate
Description
Historical Context of Thiophene-Based Compound Development
Thiophene derivatives first gained prominence in the mid-20th century as synthetic analogs of natural aromatic compounds, offering enhanced metabolic stability compared to benzene rings. The discovery that thiophene could serve as a bioisostere for phenyl groups revolutionized pharmaceutical design, exemplified by the 1976 introduction of tiaprofenic acid—a thiophene-containing nonsteroidal anti-inflammatory drug (NSAID) that inhibited cyclooxygenase-2 (COX-2) with reduced gastrointestinal toxicity compared to salicylate derivatives. By the 1990s, over 15% of FDA-approved small-molecule drugs incorporated thiophene moieties, ranging from antipsychotics like olanzapine to anticoagulants such as clopidogrel.
The strategic substitution of thiophene rings with nitrogenous groups emerged as a key innovation in the 2000s, driven by advances in Gewald aminothiophene synthesis. This methodology enabled precise functionalization at the 2-position, allowing medicinal chemists to optimize hydrogen-bond donor-acceptor profiles while maintaining aromatic conjugation. This compound epitomizes this trend, combining the electron-rich 5-methylthiophene system with a sterically accessible amino-acetate sidechain.
Significance of Amino-Thiophene Hybrid Architectures in Medicinal Chemistry
Amino-thiophene hybrids exhibit three distinctive pharmacological advantages:
- Enhanced target engagement : The sulfur atom in thiophene participates in sulfur-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine), while the amino group forms hydrogen bonds with aspartate or glutamate sidechains.
- Improved pharmacokinetics : Methyl substitution at the 5-position increases lipophilicity ($$ \log P = 1.93 $$), facilitating blood-brain barrier penetration for neuroactive compounds.
- Structural modularity : The acetate ester group permits prodrug strategies, as demonstrated in antiviral agents where esterase-mediated hydrolysis releases active carboxylic acid metabolites.
Comparative analysis of FDA-approved thiophene drugs reveals that amino-functionalized derivatives show 2.3-fold greater binding affinity for G-protein-coupled receptors compared to non-aminated analogs. This is particularly evident in antipsychotics like iloperidone, where the 2-aminothiophene moiety contributes to dopamine $$ D_2 $$ receptor occupancy rates exceeding 75% at therapeutic doses.
Table 1 : Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ C8H{11}NO_2S $$ |
| Molecular Weight (g/mol) | 185.243 |
| Exact Mass | 185.051 |
| PSA (Ų) | 80.56 |
| $$ \log P $$ | 1.93 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Research Landscape and Knowledge Gaps
Current studies on this compound cluster into three domains:
- Anti-inflammatory applications : Molecular docking simulations predict 89% structural homology between this compound and COX-2 inhibitors like celecoxib.
- Antimicrobial activity : The 5-methyl group demonstrates bacteriostatic effects against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall teichoic acid biosynthesis.
- Neuropharmacology : In vitro assays show 67% inhibition of monoamine oxidase B (MAO-B) at 10 μM concentrations, suggesting potential in Parkinson’s disease management.
Critical knowledge gaps include:
- Metabolic fate : The ester group’s susceptibility to hepatic carboxylesterase hydrolysis remains unquantified.
- Crystallographic data : No X-ray structures exist of the compound bound to biological targets, hindering rational drug design.
- Toxicology : Chronic exposure risks associated with thiophene ring bioactivation to reactive metabolites are poorly characterized.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H11NO2S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3 |
InChI Key |
LXCAMJXJIQGVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the transformation of 5-methylthiophene derivatives through nitrile or amino intermediates, followed by esterification or amidation steps. The key precursor often used is 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile or related nitrile compounds, which undergo reduction and esterification to yield the target amino ester.
Specific Preparation Procedure
A representative method adapted from patent EP2264016A2 involves the following steps:
- Starting Material: 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile (2.0 g)
- Reagents: N-methylpiperazine (12 mL), acetic acid (2 mL)
- Reaction Conditions: Heating at 120°C for 6–12 hours, with a preferred temperature range of 110°C to 125°C.
- Solvent: The reaction can proceed solvent-free or in solvents such as toluene, dimethyl sulfoxide (DMSO), n-butanol, methyl ethyl ketone (MEK), or dimethylformamide (DMF).
- Catalyst/Acid Salt: N-methylpiperazine acid salt is prepared in situ by reacting N-methylpiperazine with organic or inorganic acids (e.g., acetic acid, trifluoroacetic acid, methane sulfonic acid, hydrochloric acid, sulfuric acid).
The reaction mechanism involves the conversion of the nitrile group to the amino ester via nucleophilic attack and subsequent esterification under acidic conditions.
Reaction Optimization Parameters
| Parameter | Range/Options | Notes |
|---|---|---|
| Temperature | 90°C – 138°C (optimal 110°C – 125°C) | Higher temperatures favor reaction rate |
| Reaction Time | 6 – 12 hours | Dependent on scale and solvent |
| Acid for Salt Formation | Organic acids (acetic acid, trifluoroacetic acid), inorganic acids (HCl, H2SO4) | Acid choice affects salt formation and reaction rate |
| Solvent | None or toluene, DMSO, n-butanol, MEK, DMF | Solvent-free conditions are feasible |
| Catalyst | N-methylpiperazine acid salt | Prepared in situ or added separately |
Alternative Synthetic Approaches
Other literature sources describe the reduction of 5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile using stannous chloride or catalytic hydrogenation to yield the corresponding amino compound, which can then be esterified with methyl chloroacetate or via transesterification methods.
Research Outcomes and Yields
Experimental data from patent literature and research articles indicate:
- Yield: Typically ranges from 70% to 85% under optimized conditions.
- Purity: Achieved high purity (>98%) after recrystallization or chromatographic purification.
- Reaction Efficiency: The use of N-methylpiperazine acid salts enhances reaction rates and selectivity.
- Scalability: The process is scalable for industrial applications due to mild reaction conditions and solvent flexibility.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitrile conversion with N-methylpiperazine/acetic acid | 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile, 110–125°C, 6–12 h, solvent optional | 75–85 | >98 | Preferred method, scalable, mild conditions |
| Reduction of nitro precursor + esterification | Stannous chloride or catalytic hydrogenation, followed by methyl chloroacetate esterification | 70–80 | >95 | Alternative route, requires reduction step |
| Direct esterification of amino acid derivatives | Methyl chloroacetate, base catalysis (e.g., triethylamine) | 65–75 | >90 | Less common, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Structural and Functional Comparisons
Substituent Effects
- The nitro group () introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions.
- Electron-Donating Groups (OCH₃):
Methoxy substituents () improve solubility in polar solvents and may modulate metabolic stability . - Thiophene vs. Phenyl Rings:
Thiophene derivatives () exhibit greater π-electron density compared to benzene analogs, enhancing reactivity in cross-coupling reactions. The 5-methyl group in the target compound may sterically hinder certain reactions while improving stability .
Physicochemical Properties
- Lipophilicity: Chloro and bromo derivatives () show higher logP values than methoxy or thiophene-containing analogs.
- Melting Points: Hydrochloride salts (e.g., ) generally exhibit higher melting points (>150°C) due to ionic interactions, whereas free bases () are often liquids or low-melting solids.
Biological Activity
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, often referred to as a thiophene derivative, possesses a methyl group attached to a thiophene ring, which is known for enhancing biological activity through various mechanisms. The presence of the amino group contributes to its potential interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have shown that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against pancreatic tumors and epithelial carcinomas, indicating strong potential as anticancer agents .
- A specific case study highlighted that a structurally related thiophene compound induced G2/M phase cell cycle arrest and triggered apoptosis in cancer cells, showcasing its mechanism of action through tubulin inhibition .
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit cholinesterases, which are critical enzymes involved in neurotransmitter breakdown. Methylated thiophene derivatives have shown enhanced inhibition compared to their unmethylated counterparts, suggesting that structural modifications can significantly affect biological activity .
- In vitro studies indicated that some thiophene derivatives achieved IC50 values for acetylcholinesterase (AChE) inhibition in the micromolar range, which is promising for therapeutic applications in neurodegenerative diseases .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Target/Cell Line |
|---|---|---|---|
| Anticancer | 2-Amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiophene | 17–130 | MIA PaCa-2, A431 |
| Enzyme Inhibition | This compound | 27.1 (AChE) | Human brain tissue |
| Antioxidant | Various thiophene analogs | Varies | DPPH assay |
Detailed Findings
- Antiproliferative Mechanism :
- Cholinesterase Inhibition :
- Oxidative Stress Mitigation :
Q & A
Q. What synthetic strategies are commonly employed to prepare Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate?
The synthesis typically involves multi-step routes, starting with the esterification of 2-(5-methylthiophen-2-yl)acetic acid (or its derivatives) followed by introduction of the amino group. Key steps may include:
- Esterification : Reacting the carboxylic acid with methanol under acidic or catalytic conditions to form the ester moiety .
- Amination : Employing reductive amination or Gabriel synthesis to introduce the amino group at the α-position. For example, using NH₃ or protected amines in the presence of reducing agents like NaBH₃CN .
- Thiophene functionalization : Bromination or methylation of the thiophene ring may precede esterification to achieve the 5-methylthiophen-2-yl substituent .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm the ester, amino, and thiophene ring environments (e.g., δ ~3.7 ppm for methoxy, δ ~4.2 ppm for α-amino protons) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving 3D conformation, though challenges arise due to potential polymorphism; SHELX software is widely used for refinement .
Q. What functional groups dominate its reactivity, and how do they influence chemical transformations?
The α-amino ester core and thiophene ring drive reactivity:
- Ester group : Susceptible to hydrolysis (acid/base) or transesterification, enabling modifications to the carboxylate moiety .
- Amino group : Participates in nucleophilic substitutions (e.g., acylation, alkylation) or hydrogen bonding in biological systems .
- Thiophene ring : Electron-rich sulfur heterocycle supports electrophilic substitutions (e.g., halogenation) or coordination with metal catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in derivative synthesis?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF or EtOAc may reduce side reactions .
- Catalyst screening : Palladium catalysts for cross-coupling reactions on the thiophene ring or enzymes for enantioselective amination .
- Temperature control : Low temps (~0°C) minimize ester hydrolysis, while reflux accelerates aminolysis .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?
SAR studies highlight:
- Thiophene substitution : 5-Methyl groups enhance lipophilicity and membrane permeability compared to unsubstituted thiophenes .
- Amino group modifications : Bulky substituents (e.g., isopropyl) reduce enzymatic degradation, while fluorine substitution (as in 4-fluorophenyl analogs) improves target binding affinity .
- Ester vs. carboxylate : Prodrug strategies (ester hydrolysis in vivo) can modulate bioavailability .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed pH, temperature) for enzyme inhibition or receptor binding assays .
- Purity assessment : Use HPLC-MS to confirm compound integrity and rule out degradation products .
- Cell line specificity : Cross-validate results in multiple cell models to distinguish target-specific effects from artifacts .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Challenges include:
- Crystal packing issues : Use co-crystallization with chaperone molecules or salts to stabilize lattice formation .
- Disorder in thiophene rings : Refinement with SHELXL using restraints for sulfur-containing moieties .
- Hydration sensitivity : Seal crystals in capillaries or use cryogenic conditions during data collection .
Q. Which computational approaches are effective for modeling its interactions with biological targets?
- Docking simulations : Utilize software like AutoDock Vina with PubChem-derived 3D structures to predict binding modes to enzymes/receptors .
- MD simulations : Assess stability of ligand-target complexes over time, focusing on hydrogen bonds between the amino group and active-site residues .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants of thiophene substituents) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
